molecular formula C18H30BNO6 B13549118 1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate

1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate

Cat. No.: B13549118
M. Wt: 367.2 g/mol
InChI Key: GDMXNLWKFLYMSO-ZRDIBKRKSA-N
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Description

1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, methyl, and dioxaborolan groups

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl and methyl groups: These groups are often introduced via alkylation reactions.

    Incorporation of the dioxaborolan group: This step usually involves the reaction of the pyrrolidine derivative with a boronic acid or ester under suitable conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Coupling reactions: The dioxaborolan group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Organic synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Material science: Its unique properties may be exploited in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to 1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate include other pyrrolidine derivatives with different substituents. What sets this compound apart is the presence of the dioxaborolan group, which imparts unique reactivity and potential for use in coupling reactions. Other similar compounds might include:

  • Pyrrolidine-1,2-dicarboxylate derivatives without the dioxaborolan group.
  • Compounds with different alkyl or aryl substituents on the pyrrolidine ring.

This uniqueness makes this compound a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H30BNO6

Molecular Weight

367.2 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (4E)-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C18H30BNO6/c1-16(2,3)24-15(22)20-11-12(9-13(20)14(21)23-8)10-19-25-17(4,5)18(6,7)26-19/h10,13H,9,11H2,1-8H3/b12-10+

InChI Key

GDMXNLWKFLYMSO-ZRDIBKRKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/2\CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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